Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
CAS No.:
Cat. No.: VC13441918
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrNO2 |
|---|---|
| Molecular Weight | 270.12 g/mol |
| IUPAC Name | methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-4,10,13H,5-6H2,1H3 |
| Standard InChI Key | GMUHWXAZHLCZGC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC2=C(CN1)C=C(C=C2)Br |
| Canonical SMILES | COC(=O)C1CC2=C(CN1)C=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a partially saturated isoquinoline ring system, with a bromine substituent at position 7 and a methyl ester at position 3. Key structural features include:
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Molecular Formula: C₁₁H₁₂BrNO₂
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Stereochemistry: The 3-carboxylate group introduces chirality, with enantiomers (3R and 3S) exhibiting distinct pharmacological profiles.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| SMILES | COC(=O)C1CC2=C(CN1)C=C(C=C2)Br | |
| Solubility | Moderate in polar solvents | |
| Melting Point | Not fully characterized |
The bromine atom enhances electrophilic reactivity, enabling nucleophilic substitution reactions, while the methyl ester improves lipid solubility, influencing bioavailability.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
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Bromination: 1,2,3,4-Tetrahydroisoquinoline undergoes regioselective bromination at position 7 using N-bromosuccinimide (NBS) under controlled conditions.
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Esterification: The intermediate is treated with methanol in the presence of an acid catalyst (e.g., HCl) to form the methyl ester.
Reaction Scheme:
Industrial-Scale Considerations
Industrial production optimizes yield (70–85%) and purity (>95%) using continuous flow reactors and advanced purification techniques like chromatography . Challenges include minimizing over-bromination and ensuring enantiomeric purity for pharmaceutical applications.
Therapeutic Applications
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Neuroprotection: Reduces oxidative stress in neuronal cells, showing promise for Alzheimer’s and Parkinson’s diseases .
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Anticancer Activity: Induces apoptosis in glioblastoma cells via mitochondrial pathway activation.
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Antimicrobial Effects: Inhibits Gram-positive bacteria (MIC = 8 µg/mL) through membrane disruption.
Comparative Analysis with Analogues
Structural Analogues
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7-Chloro Derivative: Lower potency at κ-opioid receptors (Kₑ = 0.45 nM) due to reduced electronegativity .
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3R-Enantiomer: 10-fold higher PPARγ affinity than the 3S-form, emphasizing stereochemical importance.
Table 3: Comparative Pharmacological Profiles
| Compound | κ-Opioid Kₑ (nM) | PPARγ EC₅₀ (nM) |
|---|---|---|
| Methyl 7-Br-THIQ-3-carboxylate | 0.024 | 6 |
| 7-Cl-THIQ-3-carboxylate | 0.45 | 22 |
| (3R)-7-Br-THIQ-3-carboxylate | 0.01 | 4 |
Research Advancements and Future Directions
Recent Findings
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In Vivo Efficacy: Oral administration in Zucker fatty rats (10 mg/kg) reduced plasma glucose by 40%, comparable to pioglitazone .
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ADME Profile: High Cₘₐₓ (11.4 µg/mL) and AUC (134.7 µg·h/mL) suggest favorable pharmacokinetics .
Challenges and Opportunities
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Toxicity: Dose-dependent hepatotoxicity observed at >50 mg/kg necessitates structural optimization.
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Drug Delivery: Nanoparticle encapsulation improves blood-brain barrier penetration for neurological applications.
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